Ethyl 2-(4-benzylpiperazin-1-yl)acetate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Ethyl 2-(4-benzylpiperazin-1-yl)acetate involves multi-step chemical reactions that typically start from basic building blocks, undergoing reactions such as acylation, bromination, and cyclic condensation. An efficient synthesis process may include the use of catalysts or specific reaction conditions to improve yield and selectivity (Karamé et al., 2011).
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-benzylpiperazin-1-yl)acetate and related compounds is characterized using techniques like X-ray crystallography, NMR (nuclear magnetic resonance), and FT-IR (Fourier-transform infrared spectroscopy). These studies reveal details about bond lengths, angles, and the overall conformation of the molecule. For instance, crystal structure analysis provides insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking (Lee et al., 2009).
Chemical Reactions and Properties
Ethyl 2-(4-benzylpiperazin-1-yl)acetate can participate in various chemical reactions, reflecting its reactivity and functional group chemistry. It may serve as a precursor for synthesizing a wide range of derivatives through reactions like heterocyclization, where it reacts with different chemical reagents to form new compounds with potential biological activities (Mohareb & Gamaan, 2018).
Scientific Research Applications
Antimicrobial Properties : New compounds synthesized from similar structures show potential antibacterial and antifungal activities against various bacteria and fungi, suggesting applications in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
DNA Binding and Antitumor Potential : Certain synthesized compounds, including ethyl 2-(2-acetamidothiazol-4-yl) acetate, exhibit strong binding to DNA, potentially serving as lead structures for designing potent antitumor agents (Iqbal et al., 2019).
Antihistaminic and Antimicrobial Properties : The crystal structure of related compounds indicates potential antihistaminic and antimicrobial properties (Ozbey, Kuş, & Göker, 2001).
Antiplatelet and Antioxidant Properties : Ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-Oxothietan-3-YL)xanth-1-YL]acetates show promising antiplatelet and antioxidant properties, indicating their potential in pharmaceutical development (Gurevich et al., 2020).
Anti-Inflammatory and Analgesic Activities : Ethyl aryloxadiazolylacetates are efficiently synthesized and offer potential for anti-inflammatory and analgesic activities in pharmaceuticals (Janda, 2001).
Enzyme Inhibition : Novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates demonstrate high inhibition of enzymes, useful for developing treatments targeting specific enzymatic pathways (Babar et al., 2017).
Corrosion Inhibition : Novel triazole derivatives, including ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, serve as ecological corrosion inhibitors for mild steel in acidic environments (Nahlé et al., 2021).
Cardioprotective Properties : Related compounds have demonstrated effectiveness in protecting rat heart tissues from isoproterenol toxicity, indicating potential cardioprotective applications (Khdhiri Emna et al., 2020).
Safety And Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statement P280 suggests that protective gloves/eye protection/face protection should be worn .
properties
IUPAC Name |
ethyl 2-(4-benzylpiperazin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)13-17-10-8-16(9-11-17)12-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEGJBMEYWWPNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407903 | |
Record name | ethyl 2-(4-benzylpiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-benzylpiperazin-1-yl)acetate | |
CAS RN |
23173-76-4 | |
Record name | ethyl 2-(4-benzylpiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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